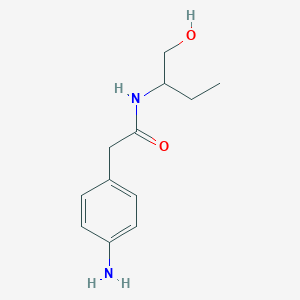

2-(4-aminophenyl)-N-(1-hydroxybutan-2-yl)acetamide

CAS No.: 1154945-89-7

Cat. No.: VC3349006

Molecular Formula: C12H18N2O2

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1154945-89-7 |

|---|---|

| Molecular Formula | C12H18N2O2 |

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | 2-(4-aminophenyl)-N-(1-hydroxybutan-2-yl)acetamide |

| Standard InChI | InChI=1S/C12H18N2O2/c1-2-11(8-15)14-12(16)7-9-3-5-10(13)6-4-9/h3-6,11,15H,2,7-8,13H2,1H3,(H,14,16) |

| Standard InChI Key | CWAMRZVAWRJAJD-UHFFFAOYSA-N |

| SMILES | CCC(CO)NC(=O)CC1=CC=C(C=C1)N |

| Canonical SMILES | CCC(CO)NC(=O)CC1=CC=C(C=C1)N |

Introduction

2-(4-Aminophenyl)-N-(1-hydroxybutan-2-yl)acetamide is a chemical compound with the CAS number 1154945-89-7. It is primarily used as a research chemical, intended for laboratory purposes only and not for human consumption, animal use, or consumer applications . Despite its limited availability of detailed studies, this compound belongs to a broader class of acetamides, which are known for their diverse biological activities.

Synthesis Steps:

-

Preparation of Starting Materials: The synthesis begins with the preparation of the necessary amines, such as 4-aminophenylamine and 1-hydroxybutan-2-ylamine.

-

Reaction with Chloroacetyl Chloride: The amines are then reacted with chloroacetyl chloride in a solvent like ethanol, often in the presence of a base to facilitate the reaction.

-

Purification: The resulting compound is purified through recrystallization or chromatography techniques.

Biological and Therapeutic Implications

While specific biological activities of 2-(4-aminophenyl)-N-(1-hydroxybutan-2-yl)acetamide have not been extensively documented, compounds with similar structures have shown a range of biological activities. These include antimicrobial, antiviral, anti-inflammatory, analgesic, and anticancer properties .

Potential Applications:

-

Antimicrobial Activity: Similar acetamide derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

-

Anticancer Activity: Some acetamides have shown promise in inhibiting cancer cell growth .

-

Anti-inflammatory Activity: These compounds may also exhibit anti-inflammatory effects, which could be beneficial in treating conditions involving inflammation .

Spectroscopic Analysis:

-

IR Spectroscopy: Typically used to identify functional groups.

-

NMR Spectroscopy: Provides detailed information about the molecular structure.

Safety and Handling

Given its classification as a research chemical, 2-(4-aminophenyl)-N-(1-hydroxybutan-2-yl)acetamide should be handled with caution. It is not intended for human consumption or use in food-related applications . Proper laboratory safety protocols should be followed when handling this compound.

Data Table: General Information

| Property | Description |

|---|---|

| CAS Number | 1154945-89-7 |

| Chemical Name | 2-(4-Aminophenyl)-N-(1-hydroxybutan-2-yl)acetamide |

| Use | Laboratory Research Only |

| Safety | Not for Human Consumption or Animal Use |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume